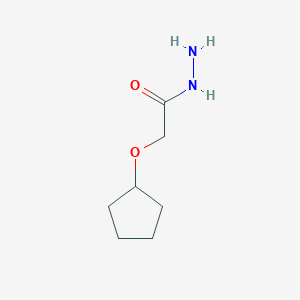

2-(Cyclopentyloxy) acetohydrazide

Description

2-(Cyclopentyloxy) acetohydrazide is a hydrazide derivative characterized by a cyclopentyl ether group attached to the acetohydrazide backbone. While direct evidence for its synthesis or applications is absent in the provided materials, its structural analogs suggest a common synthetic route involving the reaction of an ethyl ester precursor with hydrazine hydrate under reflux conditions . This method is widely employed for preparing acetohydrazides, as seen in the synthesis of 2-(4-methyl-2-oxo-2H-chromen-7-yloxy) acetohydrazide and 2-(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yloxy) acetohydrazide .

Propriétés

IUPAC Name |

2-cyclopentyloxyacetohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O2/c8-9-7(10)5-11-6-3-1-2-4-6/h6H,1-5,8H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUIDVFBWAIISAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)OCC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mécanisme D'action

Target of Action

It is known that acetohydrazide derivatives have been studied for their potential antimicrobial properties. Therefore, it is plausible that 2-(Cyclopentyloxy) acetohydrazide may interact with bacterial proteins or enzymes, disrupting their function and leading to the inhibition of bacterial growth.

Mode of Action

Based on the known properties of acetohydrazide derivatives, it can be inferred that this compound may interact with its targets through the formation of covalent bonds, leading to the inhibition of the target’s function.

Biochemical Pathways

Given the potential antimicrobial properties of acetohydrazide derivatives, it is possible that this compound may interfere with essential bacterial biochemical pathways, such as cell wall synthesis or dna replication.

Activité Biologique

2-(Cyclopentyloxy) acetohydrazide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive review of the biological activity associated with this compound, including relevant data, case studies, and research findings.

Chemical Structure and Properties

This compound features a cyclopentyloxy group attached to an acetohydrazide moiety. The presence of the cyclopentyl group may influence its biological activity by altering steric and electronic properties, which can affect interactions with biological targets.

Antimicrobial Activity

Research has indicated that hydrazide derivatives, including those similar to this compound, exhibit varying degrees of antimicrobial activity. A study on related compounds showed slight activity against Staphylococcus lentus, with growth inhibition percentages around 23% at a concentration of 100 μM . However, no significant activity was observed against other tested strains like Bacillus subtilis or Propionibacterium acnes.

Comparative Antimicrobial Activity Table

| Compound | Target Bacteria | Inhibition (%) at 100 μM |

|---|---|---|

| This compound | Staphylococcus lentus | 23% |

| Related Compound 1 | Staphylococcus lentus | 24% |

| Related Compound 2 | Bacillus subtilis | None |

Anticancer Activity

The anticancer potential of acetohydrazides has been explored in various studies. Notably, compounds incorporating hydrazide structures have shown cytotoxic effects on cancer cell lines. For instance, a series of new acetohydrazides demonstrated significant cytotoxicity against human cancer cell lines such as SW620 (colon cancer), PC-3 (prostate cancer), and NCI-H23 (lung cancer), with some compounds exhibiting higher efficacy than established anticancer agents like PAC-1 .

Case Study: Cytotoxicity Evaluation

In a study evaluating the cytotoxic effects of various acetohydrazides, one compound was noted to activate caspase-3 significantly in U937 human lymphoma cells, leading to increased apoptosis rates. This highlights the potential of structurally similar compounds to induce programmed cell death in cancer cells .

The mechanism by which this compound exerts its biological effects may involve interactions with specific molecular targets. The hydrazide functional group can participate in hydrogen bonding and other interactions that modulate the activity of enzymes or receptors involved in disease processes. For example, some hydrazides have been shown to inhibit phosphodiesterases (PDEs), which are crucial in regulating cellular signaling pathways .

Summary of Biological Activities

The following table summarizes the key biological activities associated with this compound and related compounds:

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Acetohydrazide Derivatives

Acetohydrazides exhibit diverse pharmacological profiles depending on their substituents. Below is a comparative analysis of key analogs:

Anti-Inflammatory Activity

- N-(4-Chlorobenzylidene)-2-(2-phenoxyphenyl) acetohydrazide (9d): Demonstrated 32–58% reduction in inflammation (carrageenan-induced rat paw edema assay), comparable to diclofenac (35–74%). The phenoxyphenyl and chlorobenzylidene groups likely enhance binding to cyclooxygenase (COX) enzymes .

- 2-(Cyclopentyloxy) acetohydrazide (hypothetical) :

The cyclopentyl group’s lipophilicity may improve membrane permeability, but its bulky structure could reduce binding affinity compared to planar aromatic substituents in 9d .

Anticonvulsant Activity

- Benzimidazole-linked acetohydrazides (e.g., 25g, 25j) :

Outperformed phenytoin and ethosuximide in seizure inhibition. The benzimidazole moiety contributes to π-π stacking interactions with neuronal targets . - This compound :

Lacks aromatic heterocycles, which are critical for anticonvulsant efficacy in benzimidazole derivatives. Likely inactive in this context .

Anticholinesterase Activity

- N-(2,4-Disubstituted benzylidene)-2-(4-nitrophenyl-piperazin-1-yl)acetohydrazides :

Compound 206 (para-hydroxyl substituent) showed modest AChE inhibition (IC₅₀ = 29.5 µM), far weaker than galantamine. Electron-withdrawing groups may hinder binding . - This compound :

The electron-donating cyclopentyloxy group could further reduce activity compared to nitro-substituted analogs .

Antimicrobial Activity

- 1-(5-Mercapto-1,3,4-oxadiazol-2-yl)-2-(pyridine-2-ylamino)ethanone: Derived from 2-(pyridine-2-ylamino)acetohydrazide, this compound exhibited MIC values of 30.2–43.2 µg/cm³. Cyclization into oxadiazole enhances membrane disruption .

Table 1: Structural Features and Activity Trends

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.